molecular formula C6H4ClNO B135284 2-chloronicotinaldehyde CAS No. 36404-88-3

2-chloronicotinaldehyde

Cat. No. B135284
Key on ui cas rn: 36404-88-3
M. Wt: 141.55 g/mol
InChI Key: KHPAGGHFIDLUMB-UHFFFAOYSA-N
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Patent
US06911543B2

Procedure details

THF (200 mL) in a dry flask under N2 is chilled by placing the flask in a dry-ice/acetone bath at −78° C. Butyllithium (125 mL, 200 mmol) is added drop-wise, followed by the drop-wise addition of iodobenzene (11.19 mL, 100 mmol) in THF (10 mL). The solution is allowed to stir for 30 min at −78° C. Diisopropylamine (0.70 mL, 5 mmol) in THF (3 mL) and 2-chloropyridine (9.46 mL, 100 mmol) in THF (30 mL) are added successively in a drop-wise manner, and the solution is stirred for 1 h at −40° C. Formyl piperidine (11.1 mL, 100 mmol) in THF (25 mL) is added drop-wise, and the solution is stirred for 1 h at −40° C. The reaction is quenched with 40 mL 6N HCl, diluted with 250 mL ether, and a small amount of sodium thiosulfate solution is added to remove the iodine color. The solution is neutralized with saturated NaHCO3, filtered, and extracted with ether (3×150 mL). The combined organic layer is dried over Na2SO4, filtered, and concentrated in vacuo. The crude material is chromatographed over 600 g slurry-packed silica, eluting with 20% EtOAc/hexane to afford 2-chloronicotinaldehyde (C90) as a pale orange solid (54% yield). MS (EI) for C6H4ClNO, m/z: 141 (M)+.
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
11.19 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.7 mL
Type
reactant
Reaction Step Four
Quantity
9.46 mL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
11.1 mL
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.IC1C=CC=CC=1.C(NC(C)C)(C)C.[Cl:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][N:22]=1.[CH:27](N1CCCCC1)=[O:28]>C1COCC1>[Cl:20][C:21]1[N:22]=[CH:23][CH:24]=[CH:25][C:26]=1[CH:27]=[O:28]

Inputs

Step One
Name
Quantity
125 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
11.19 mL
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
9.46 mL
Type
reactant
Smiles
ClC1=NC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
11.1 mL
Type
reactant
Smiles
C(=O)N1CCCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir for 30 min at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C
STIRRING
Type
STIRRING
Details
the solution is stirred for 1 h at −40° C
Duration
1 h
STIRRING
Type
STIRRING
Details
the solution is stirred for 1 h at −40° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with 40 mL 6N HCl
ADDITION
Type
ADDITION
Details
diluted with 250 mL ether
ADDITION
Type
ADDITION
Details
a small amount of sodium thiosulfate solution is added
CUSTOM
Type
CUSTOM
Details
to remove the iodine color
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material is chromatographed over 600 g slurry-packed silica
WASH
Type
WASH
Details
eluting with 20% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=O)C=CC=N1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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